(E)-beta-ocimene

Catalog No.
S618374
CAS No.
3779-61-1
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-beta-ocimene

CAS Number

3779-61-1

Product Name

(E)-beta-ocimene

IUPAC Name

(3E)-3,7-dimethylocta-1,3,6-triene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+

InChI Key

IHPKGUQCSIINRJ-CSKARUKUSA-N

SMILES

CC(=CCC=C(C)C=C)C

solubility

Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

(E)-3,7-dimethylocta-1,3,6-triene;(E)-β-ocimene,trans-β-ocimene,ocimene;1,3,6-Octatriene,3,7-dimet;1,3,6-Octatriene, 3,7-dimethyl-, (E)-;(3E)-3,7-Dimethyl-1,3,6-octatriene;(E)-β-Ocimene;(E)-3,7-Dimethyl-1,3,6-octatriene;(E)-B-OciMene

Canonical SMILES

CC(=CCC=C(C)C=C)C

Isomeric SMILES

CC(=CC/C=C(\C)/C=C)C

Plant-Insect Interactions:

  • (E)-beta-Ocimene is a volatile organic compound (VOC) emitted by several plants, including fruits, flowers, and leaves. These emissions play a role in plant-insect interactions. Studies suggest that (E)-beta-ocimene can act as an insect repellent, deterring herbivores from feeding on the plant. For instance, research shows that increased (E)-beta-ocimene production in soybeans deters the caterpillar Spodoptera litura [].

Pollination:

  • (E)-beta-Ocimene is also present in the floral scents of many plants. While its exact role in attracting pollinators like bees is not fully understood, research suggests it might play a part. Studies have found that (E)-beta-ocimene is one of the most ubiquitous volatiles in floral scents, and its abundance alongside other floral compounds might contribute to attracting pollinators [].

Antimicrobial activity:

  • Some scientific studies have explored the potential antimicrobial properties of (E)-beta-ocimene. Research suggests it might have activity against certain bacteria and fungi, although more investigation is needed to understand its effectiveness and mechanisms of action [].

(E)-beta-ocimene is a naturally occurring monoterpene with the molecular formula C10H16C_{10}H_{16}. It is characterized by its distinctive floral aroma and is commonly found in various plants, particularly in the mint family. This compound exists as a colorless liquid at room temperature and is known for its role in plant defense mechanisms against herbivores and its attraction of pollinators and natural enemies of pests. The structure of (E)-beta-ocimene features a double bond configuration that contributes to its unique chemical properties and biological activities .

(E)-beta-Ocimene plays a vital role in plant defense. When a plant is damaged by herbivores or mechanical wounding, it releases (E)-beta-ocimene and other volatile compounds [, ]. This emission serves a two-pronged attack:

  • Attracting Help: The scent of (E)-beta-ocimene acts as a distress signal, attracting parasitoid wasps and predators that prey on the herbivores []. This helps the plant fight back against its attackers indirectly.
  • Direct Defense: Studies suggest (E)-beta-ocimene exposure can activate defense gene expression within the plant itself, potentially enhancing its resistance [].
, including:

  • Ozonolysis: This reaction involves the cleavage of the double bond in (E)-beta-ocimene by ozone, leading to the formation of various oxidation products such as aldehydes and ketones. The ozonolysis pathway is significant for understanding its environmental impact and degradation mechanisms .
  • Isomerization: Under certain conditions, (E)-beta-ocimene can isomerize to other forms, such as (Z)-beta-ocimene, affecting its biological activity and interaction with organisms .
  • Dimerization: This process can occur under specific conditions, resulting in larger molecular structures that may have different properties compared to the monomeric form .

(E)-beta-ocimene exhibits a range of biological activities:

  • Insect Attraction: It serves as a volatile organic compound that attracts parasitoids and predators of herbivorous insects, playing a crucial role in ecological interactions .
  • Plant Defense: The compound is released by plants when attacked by herbivores, functioning as a signal to nearby plants to initiate their defense mechanisms. Studies have shown that (E)-beta-ocimene can deter pests like Spodoptera litura through its repellent properties .
  • Neuroactive Properties: It activates specific receptor neurons in insects, which can influence their behavior and ecological dynamics .

The biosynthesis of (E)-beta-ocimene primarily occurs through enzymatic pathways involving the enzyme (E)-beta-ocimene synthase. The synthesis process can be summarized as follows:

  • Geranyl Diphosphate Formation: The precursor molecule geranyl diphosphate is synthesized from isoprenoid units via the mevalonate pathway or the methylerythritol phosphate pathway.
  • Catalysis by Synthase: The enzyme catalyzes the conversion of geranyl diphosphate into (E)-beta-ocimene by cleaving off diphosphate .
  • Environmental Factors: Factors such as light, temperature, and stress conditions can influence the levels of (E)-beta-ocimene produced by plants.

(E)-beta-ocimene has various applications across different fields:

  • Agriculture: Its role in pest management makes it valuable for developing eco-friendly pest control strategies.
  • Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.
  • Food Industry: It may be utilized as a flavoring agent due to its aromatic properties.

Research on (E)-beta-ocimene has revealed important interactions:

  • Insect Behavior: Studies indicate that this compound influences the behavior of various insect species, enhancing attraction or repelling certain pests based on concentration and context .
  • Ecological Implications: Its emission from plants serves as a chemical cue, impacting predator-prey dynamics within ecosystems. Understanding these interactions helps in developing integrated pest management strategies .

(E)-beta-ocimene shares structural similarities with several other terpenes. Here are some comparable compounds along with their unique characteristics:

CompoundStructure CharacteristicsUnique Properties
Alpha-PineneMonoterpene with a bicyclic structureKnown for its antimicrobial properties
LimoneneMonoterpene with a cyclic structureCommonly used for its citrus aroma
Gamma-TerpineneMonoterpene with a linear structureExhibits antioxidant activity
MyrceneMonoterpene with an acyclic structureHas sedative effects and is abundant in cannabis

(E)-beta-ocimene stands out due to its specific role in plant defense mechanisms and insect attraction, which are not as pronounced in some of the other terpenes listed above. Its unique double bond configuration also contributes to its distinct sensory properties and biological effects .

Mevalonate Acid (MVA) Pathway

The mevalonate acid pathway operates in the cytosolic compartment of plant cells, utilizing acetyl-CoA to synthesize isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These C₅ isoprenoid precursors typically contribute to sesquiterpenes (C₁₅) and triterpenes (C₃₀) rather than monoterpenes like (E)-beta-ocimene [2]. The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate, representing the pathway’s primary regulatory node [5]. While HMGR activity remains low in tissues producing (E)-beta-ocimene [1], isotopic labeling studies suggest limited IPP exchange between cytosolic and plastidial pools under specific physiological conditions [2].

Table 1: Key Enzymes in the MVA Pathway

EnzymeReaction StepLocalization
Acetyl-CoA acetyltransferaseAcetyl-CoA → Acetoacetyl-CoACytosol
HMG-CoA synthaseAcetoacetyl-CoA → HMG-CoACytosol
HMGRHMG-CoA → MevalonateCytosol/Mitochondria [5]

1-Deoxy-D-Xylulose 5-Phosphate (DXP) Pathway

As the dominant route for (E)-beta-ocimene biosynthesis, the DXP pathway localizes to plastids and initiates with the condensation of pyruvate and glyceraldehyde 3-phosphate by DXS [4]. This thiamine diphosphate-dependent enzyme produces 1-deoxy-D-xylulose 5-phosphate (DXP), which undergoes NADPH-dependent reduction and isomerization to 2-C-methyl-D-erythritol 4-phosphate (MEP) via DXR [2]. Subsequent phosphorylation and cyclization steps yield IPP and DMAPP, which are condensed into GPP by geranyl diphosphate synthase [3].

(E)-beta-ocimene synthase then catalyzes the ionization of GPP’s diphosphate group, followed by antiperiplanar hydride shifts and deprotonation to generate the conjugated triene structure [6]. Plastidial enzyme compartmentalization ensures direct substrate channeling, with transgenic studies showing 40–60% increased (E)-beta-ocimene emission upon DXS overexpression [4].

Table 2: DXP Pathway Metabolites and Enzymes

MetaboliteEnzymeProduct
Pyruvate + G3PDXSDXP
DXPDXRMEP
MEPCDP-ME synthaseCDP-ME
CDP-ME2PHMBPP synthaseHMBPP
HMBPPHMBPP reductaseIPP/DMAPP

Pathway Crosstalk Mechanisms

Crosstalk between the MVA and DXP pathways occurs primarily during metabolic perturbations. In salam leaf experiments, DXR inhibition reduced DXP-derived IPP by 78%, triggering a 3.2-fold increase in MVA pathway intermediates within 24 hours [1]. This compensatory response involves mitochondrial HMGR isoforms that export mevalonate-derived IPP to plastids via non-vesicular transport [5]. Nuclear magnetic resonance (NMR) studies using ¹³C-glucose tracers demonstrate bidirectional IPP exchange at the chloroplast envelope, though plastidial membranes exhibit 5–10× higher permeability to DMAPP than IPP [2].

Rate-Limiting Enzymes

DXS activity governs carbon flux into the DXP pathway, with enzyme kinetics showing a Kₘ of 0.8 mM for glyceraldehyde 3-phosphate and 1.2 mM for pyruvate [4]. Feedback inhibition by IPP and DMAPP reduces DXS activity by 40–60% at physiological concentrations (50–100 μM) [2]. DXR’s NADPH dependency (Kₘ = 12 μM) links pathway activity to chloroplast redox status, with circadian oscillations in NADPH/NADP⁺ ratios causing 3-fold diurnal variation in (E)-beta-ocimene emission [3].

Table 3: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKₘ (mM)Vₘₐₓ (nkat/mg)
DXSPyruvate1.24.8
DXRDXP0.42.1
HMGRHMG-CoA0.030.9

Subcellular Localization

Immunogold labeling and GFP fusion proteins confirm DXS and DXR localization to chloroplast stroma [4], while HMGR variants reside in mitochondria [5] and endoplasmic reticulum. (E)-beta-ocimene synthase contains a 45–60 amino acid chloroplast transit peptide, with in vitro import assays showing 92% efficiency in stromal targeting [6]. Metabolic channeling between DXS and geranyl diphosphate synthase occurs within 15–20 nm stromal microdomains, minimizing intermediate diffusion [3]. Mitochondrial IPP export utilizes adenine nucleotide translocase homologs, achieving transfer rates of 0.8–1.2 nmol/min/mg protein during crosstalk activation [5].

The (E)-beta-ocimene synthase gene represents a specialized member of the terpene synthase family that catalyzes the formation of (E)-beta-ocimene, a key monoterpene volatile compound. Comprehensive analysis of multiple plant species has revealed significant structural and functional conservation of these enzymes, while also highlighting important species-specific variations [1] [2] [3].

Gene Structure and Organization

The (E)-beta-ocimene synthase genes typically encode proteins ranging from 548 to 579 amino acids in length, with molecular weights between 62.65 and 68.7 kilodaltons [1] [2]. The gene architecture exhibits the characteristic features of monoterpene synthases, including multiple exons and introns that vary in number among different plant lineages. In soybean, the terpene synthase genes contain six to fourteen introns, with members of the TPS-a, TPS-b, and TPS-g subfamilies showing more conserved intron-exon patterns compared to the more ancient TPS-c and TPS-e/f subfamilies [1].

Protein Structure and Conserved Motifs

The (E)-beta-ocimene synthase proteins contain several highly conserved structural motifs essential for catalytic activity. The most critical include the DDxxD motif, which coordinates divalent metal ions (typically Mg²⁺ or Mn²⁺) necessary for substrate binding and catalysis [1] [2] [3]. The NSE/DTE motif represents another essential metal-binding domain, while the RR(X)₈W motif, characteristic of many monoterpene synthases, is notably absent in TPS-g subfamily members, distinguishing their reaction mechanism from other monoterpene synthases [4] [5].

Subcellular Localization and Targeting

Most (E)-beta-ocimene synthases are localized to plastids, consistent with their role in monoterpene biosynthesis using geranyl diphosphate as substrate. The soybean GmOCS protein contains a chloroplast transit peptide and localizes predominantly to chloroplasts when expressed as a fusion protein in Arabidopsis protoplasts [1]. Similarly, the tea plant CsBOS1 enzyme is predicted to be plastid-localized [6], supporting the general pattern of monoterpene synthase compartmentalization.

Enzymatic Function and Product Specificity

The primary enzymatic function of (E)-beta-ocimene synthases is the conversion of geranyl diphosphate to (E)-beta-ocimene, typically representing 94-97.5% of the total enzymatic product [1] [2] [3]. Minor products include (Z)-beta-ocimene (2-4%) and myrcene (0.5-2%), demonstrating the high specificity of these enzymes for the (E)-stereoisomer. The reaction mechanism involves metal-dependent ionization of the substrate, followed by specific stereochemical rearrangements that produce the characteristic acyclic monoterpene structure [3] [4].

Substrate Specificity and Reaction Kinetics

Functional characterization studies have consistently shown that (E)-beta-ocimene synthases exhibit strict substrate specificity for geranyl diphosphate, with no detectable activity when provided with neryl diphosphate, farnesyl diphosphate, or geranylgeranyl diphosphate [1] [2] [3]. This specificity distinguishes them from multifunctional terpene synthases and confirms their dedicated role in monoterpene biosynthesis.

Terpene synthase family evolution

The evolution of the terpene synthase family represents one of the most remarkable examples of gene family expansion and functional diversification in plant secondary metabolism. The family originated after the divergence of land plants from charophytic algae, with the ancestral terpene synthase gene encoding a bifunctional class I and II diterpene synthase producing ent-kaurene for gibberellin biosynthesis [7] [8] [9] [10].

Ancestral Origins and Early Diversification

The ancestral terpene synthase gene likely underwent at least two major duplication events early in land plant evolution, giving rise to three ancient lineages that led to the present subfamilies TPS-c, TPS-e/f, and TPS-h/d/a/b/g [7] [8] [9] [10]. The TPS-c and TPS-e/f subfamilies contain genes involved in ent-kaurene production for primary metabolism, while the TPS-h/d/a/b/g lineage became dedicated to secondary metabolism [7] [8] [9].

Subfamily Diversification and Functional Specialization

The major terpene synthase subfamilies exhibit distinct evolutionary patterns and functional specializations. The TPS-c subfamily, containing separate copalyl diphosphate synthase genes along with bifunctional enzymes, shows broad conservation across land plants and plays essential roles in gibberellin biosynthesis [7] [8]. The TPS-e/f subfamily, derived from early land plant divergence, contains genes with class I activity and has undergone functional divergence, with TPS-e genes found in all angiosperm lineages while TPS-f genes are absent in monocots [7] [8].

Angiosperm-Specific Radiations

The angiosperm-specific subfamilies TPS-a, TPS-b, and TPS-g exhibit the most dramatic expansions and functional diversifications. These subfamilies arose from the loss of the gamma domain from ancestral trifunctional enzymes, resulting in the characteristic beta-alpha domain architecture dominant in angiosperm terpene synthases [7] [8] [9] [10]. The TPS-a subfamily shows significant expansion and is primarily dedicated to sesquiterpene biosynthesis, while TPS-b encompasses diverse monoterpene synthases including (E)-beta-ocimene synthases [7] [8].

Convergent Evolution and Functional Convergence

The TPS-g subfamily, which includes many (E)-beta-ocimene synthases, represents a fascinating example of convergent evolution. Phylogenetic reconstructions and genome synteny analyses demonstrate that (E)-beta-ocimene synthases have arisen independently multiple times in different plant lineages through convergent evolution from cyclic monoterpene synthases [11]. This convergent evolution involves specific amino acid changes that obstruct the cyclization pathway, resulting in the production of acyclic monoterpenes rather than cyclic compounds [11].

Gymnosperm and Basal Plant Lineages

The TPS-d subfamily is confined to gymnosperms and has been subdivided into distinct subgroups reflecting the specialized secondary metabolism of coniferous plants [7] [8] [9]. The TPS-h subfamily, found in lycophytes and ferns, represents the basal land plant lineage and contains enzymes not involved in phytohormone biosynthesis, suggesting early specialization for secondary metabolite production [7] [8] [9].

Mechanisms of Functional Diversification

Several evolutionary mechanisms have contributed to the functional diversification of terpene synthases. Gene duplication, both tandem and segmental, has been the primary driver of family expansion, with tandem duplication being particularly important in most angiosperm lineages [12]. Following duplication, subfunctionalization and neofunctionalization have led to the evolution of enzymes with altered substrate specificity, product profiles, and tissue-specific expression patterns [7] [8] [13].

Domain Architecture Evolution

The evolution of domain architecture has been crucial in terpene synthase diversification. The loss of the gamma domain in angiosperm lineages eliminated class II diterpene cyclase activity, enabling the evolution of specialized mono- and sesquiterpene synthases [7] [8] [9] [10]. The acquisition and loss of specific protein domains, including the widespread distribution of partial domain genes, has contributed to the generation of novel genetic diversity and species-specific terpene profiles [7] [8].

Phylogenetic analysis of (E)-beta-ocimene synthases

Phylogenetic analysis of (E)-beta-ocimene synthases reveals complex evolutionary relationships and provides insights into the molecular mechanisms underlying their functional convergence. These enzymes are distributed across multiple terpene synthase subfamilies, primarily TPS-b and TPS-g, demonstrating that the ability to produce (E)-beta-ocimene has evolved independently in different plant lineages [11] [1] [2].

Phylogenetic Distribution and Subfamily Classification

(E)-beta-ocimene synthases are found predominantly in two major subfamilies: TPS-b and TPS-g. The TPS-b subfamily includes enzymes from diverse plant families such as Rosaceae (Pyrus betuleafolia, Malus domestica), Fabaceae (Glycine max), and Rutaceae (Citrus species) [1] [2] [14]. The TPS-g subfamily contains (E)-beta-ocimene synthases from Brassicaceae (Arabidopsis thaliana), Fabaceae (Medicago truncatula), Plantaginaceae (Antirrhinum majus), and other families [3] [4] [5].

Sequence Relationships and Molecular Evolution

Phylogenetic analysis reveals that (E)-beta-ocimene synthases within the same subfamily share high sequence identity, while those from different subfamilies show lower similarity despite producing the same major product. For example, the Pyrus betuleafolia PbeOCS shows 97.26% identity with the Malus domestica (E)-beta-ocimene synthase, both belonging to the TPS-b subfamily [2]. In contrast, the sequence identity between TPS-b and TPS-g subfamily members is considerably lower, reflecting their independent evolutionary origins [11].

Convergent Evolution and Functional Convergence

The most striking aspect of (E)-beta-ocimene synthase phylogeny is the evidence for convergent evolution. Phylogenetic reconstructions combined with genome synteny analyses demonstrate that (E)-beta-ocimene synthases have arisen independently multiple times from different monoterpene synthase ancestors [11]. This convergent evolution appears to have occurred through similar mutational pathways that convert cyclic monoterpene synthases to acyclic (E)-beta-ocimene producers [11].

Structural Basis of Functional Convergence

Molecular evolutionary analysis has identified specific amino acid residues that play crucial roles in the convergent evolution of (E)-beta-ocimene synthases. Four key sites (I388, F420, S446, and F485) have been identified as important for the neofunctionalization of monoterpene synthases toward (E)-beta-ocimene production [11]. These residues appear to obstruct the cyclization pathway, preventing the formation of cyclic monoterpenes and favoring the production of acyclic compounds [11].

Motif Evolution and Functional Significance

The phylogenetic analysis reveals important differences in conserved motifs between (E)-beta-ocimene synthases from different subfamilies. Members of the TPS-g subfamily characteristically lack the RR(X)₈W motif, which is present in most TPS-b subfamily members [4] [5]. This motif absence suggests that TPS-g enzymes utilize a different reaction mechanism that does not involve the RR-dependent isomerization of geranyl diphosphate to linalyl diphosphate [4] [5].

Taxonomic Distribution and Lineage-Specific Patterns

The phylogenetic distribution of (E)-beta-ocimene synthases shows clear taxonomic patterns, with certain plant families showing preferential association with specific subfamilies. The Fabaceae family contains representatives in both TPS-b and TPS-g subfamilies, while families like Rosaceae appear to be predominantly associated with TPS-b [1] [2] [3]. This distribution suggests that the evolutionary history of (E)-beta-ocimene synthases is intimately linked to plant family diversification and ecological adaptation.

Functional Constraints and Evolutionary Pressures

The convergent evolution of (E)-beta-ocimene synthases suggests strong functional constraints and selective pressures favoring this particular enzymatic activity. The consistent production of (E)-beta-ocimene as the major product (94-97.5%) across phylogenetically diverse enzymes indicates that this compound provides significant adaptive advantages, likely related to its roles in plant defense and pollinator attraction [1] [2] [3].

Heterologous expression systems for functional validation

Heterologous expression systems have proven essential for the functional characterization of (E)-beta-ocimene synthases, providing the necessary tools for enzyme validation, product identification, and mechanistic studies. Multiple expression platforms have been successfully employed, each offering distinct advantages for different aspects of terpene synthase research [15] [16] [17] [18] [19].

Escherichia coli Expression Systems

Escherichia coli remains the most widely used platform for initial functional validation of (E)-beta-ocimene synthases. The bacterial expression system offers several advantages including rapid growth, well-established protocols, and the ability to produce large quantities of recombinant protein for biochemical characterization [1] [2] [3] [16]. Most (E)-beta-ocimene synthase genes have been successfully expressed in E. coli strains such as BL21(DE3) using vectors like pET-32a, pET-45b, or pET100/D-TOPO [1] [2] [3].

Optimization Strategies for Bacterial Expression

Several optimization strategies have been developed to improve the expression and solubility of (E)-beta-ocimene synthases in bacterial systems. Removal of the N-terminal chloroplast transit peptide is crucial for achieving soluble protein expression, as these targeting sequences often promote inclusion body formation [20]. The use of specialized E. coli strains such as Rosetta 2(DE3), which provides rare tRNAs for plants codon usage, can significantly improve expression levels [20].

Yeast Expression Platforms

Saccharomyces cerevisiae has emerged as a powerful platform for terpene synthase expression, offering several advantages over bacterial systems. Yeast can naturally produce the isoprenoid precursors (GPP, FPP, GGPP) necessary for terpene synthesis, enabling in vivo production of terpene products without the need for substrate supplementation [21] [22] [23]. The eukaryotic cellular environment of yeast is also more conducive to proper folding of plant enzymes and can express functionally active plant-derived cytochrome P450 enzymes for downstream modifications [21] [22].

Metabolic Engineering of Yeast Hosts

Advanced yeast expression systems have been developed through metabolic engineering to enhance terpene production. These engineered strains incorporate modifications such as overexpression of 3-hydroxy-3-methylglutaryl-CoA reductase, knockout of competing pathways like squalene synthase, and introduction of uptake mutations for sterol supplementation [21] [22] [23]. Such modifications can result in terpene production levels exceeding 80 mg/L, making yeast an attractive platform for both functional studies and potential commercial production [21].

Streptomyces Expression Systems

Streptomyces hosts represent a specialized expression platform that has proven particularly valuable for terpene synthase characterization. Engineered Streptomyces avermitilis strains, stripped of their native terpene synthase genes, provide a clean background for heterologous expression while maintaining the cellular machinery necessary for terpene production [18] [24]. These systems can produce sufficient quantities of terpene products for rigorous spectroscopic analysis and structural characterization [18] [24].

Plant-based Expression Systems

Transient expression in plant systems, particularly Nicotiana benthamiana, has been successfully employed for (E)-beta-ocimene synthase validation. This approach offers the advantage of maintaining the native cellular environment and can validate enzyme function in a physiologically relevant context [1]. Plant expression systems are particularly valuable for studying enzyme localization, tissue-specific expression, and the integration of terpene synthases into native metabolic networks [25].

In Vitro Enzymatic Assays

Regardless of the expression system used, in vitro enzymatic assays remain the gold standard for functional validation of (E)-beta-ocimene synthases. These assays typically employ purified recombinant enzymes incubated with geranyl diphosphate in the presence of divalent cations (Mg²⁺ or Mn²⁺) and appropriate buffer conditions [1] [2] [3]. Product identification is achieved through gas chromatography-mass spectrometry analysis, often using solid-phase microextraction for volatile compound collection [1] [2].

High-throughput Screening Approaches

Recent developments in high-throughput screening have enabled the rapid functional characterization of large numbers of terpene synthases. Automated platforms combining robot-assisted handling with efficient precursor-providing yeast systems have been developed for systematic mining of terpene synthase activities [26]. These approaches are particularly valuable for phylogenetic and evolutionary studies requiring the characterization of numerous related enzymes [26].

Comparative Performance of Expression Systems

Different expression systems show varying performance for (E)-beta-ocimene synthase expression, with the choice often depending on the specific research objectives. E. coli systems excel for rapid initial characterization and large-scale protein production, while yeast systems provide more physiologically relevant conditions and enable in vivo product formation [21] [22]. Streptomyces systems offer unique advantages for product identification and structural characterization, particularly for complex terpene mixtures [18] [24].

Transcriptional regulation under biotic stress

The transcriptional regulation of (E)-beta-ocimene synthases under biotic stress represents a crucial adaptive mechanism that enables plants to respond rapidly to herbivore attack and pathogen infection. This regulation involves complex signaling networks that integrate stress perception with the activation of defense-related gene expression, ultimately leading to the production and emission of volatile compounds that serve both direct and indirect defensive functions [27] [28] [29] [30].

Herbivore-Induced Transcriptional Responses

Herbivore attack triggers rapid and substantial upregulation of (E)-beta-ocimene synthase gene expression across diverse plant species. In Medicago truncatula, the MtEBOS gene shows significant induction following caterpillar feeding, with transcript levels correlating directly with volatile (E)-beta-ocimene emission [27]. Similarly, the soybean GmOCS gene is substantially activated by Spodoptera litura attack, demonstrating the conservation of this response mechanism across legume species [1].

Specificity of Elicitor Recognition

Plants can distinguish between different types of damage and respond accordingly. Mechanical damage alone provides a weaker induction signal compared to herbivore feeding, indicating that plants recognize specific elicitors present in insect oral secretions [27]. Treatment with caterpillar regurgitant results in significantly higher induction of (E)-beta-ocimene synthase genes compared to mechanical damage alone, suggesting the existence of specific recognition mechanisms for herbivore-associated molecular patterns [27].

Jasmonic Acid Signaling Pathway

The jasmonic acid signaling pathway plays a central role in the transcriptional regulation of (E)-beta-ocimene synthases during biotic stress. Exogenous application of jasmonic acid or its methyl ester consistently induces (E)-beta-ocimene synthase gene expression across multiple plant species [1] [16] [27]. The MYC2 transcription factor, a key component of jasmonic acid signaling, directly regulates the expression of terpene synthase genes and interacts with DELLA proteins to integrate gibberellin and jasmonic acid signaling pathways [30].

Temporal Dynamics of Gene Expression

The temporal pattern of (E)-beta-ocimene synthase gene expression under biotic stress shows characteristic dynamics that optimize defensive responses. Initial induction occurs rapidly after stress perception, typically within hours of treatment, and can be sustained for extended periods depending on the nature and duration of the stress [27] [28]. This temporal regulation ensures that volatile production is synchronized with the period of greatest threat while minimizing unnecessary metabolic costs.

Tissue-Specific Expression Patterns

Biotic stress-induced expression of (E)-beta-ocimene synthases shows clear tissue-specific patterns that reflect the sites of damage and the effectiveness of defensive responses. Leaf tissues, being primary targets of herbivore attack, show the most pronounced induction of (E)-beta-ocimene synthase genes [1] [27]. However, systemic responses can also occur, with undamaged tissues showing increased expression following local damage, suggesting the existence of systemic signaling mechanisms [27].

Integration with Circadian Regulation

The transcriptional regulation of (E)-beta-ocimene synthases involves complex interactions between stress-responsive and circadian regulatory mechanisms. Many monoterpene synthases, including (E)-beta-ocimene synthases, show circadian patterns of expression that are modulated by stress conditions [4] [5]. This integration ensures that volatile emission is optimized for the temporal activity patterns of both herbivores and their natural enemies [4] [5].

Transcription Factor Networks

Multiple transcription factor families contribute to the regulation of (E)-beta-ocimene synthase expression under biotic stress. The MYB family includes factors like MYB21 that can activate terpene synthase gene expression by binding to MYBCORE motifs in promoter regions [28]. The bHLH family, including MYC2 and related factors, plays crucial roles in jasmonic acid-mediated responses [28] [30]. ERF/AP2 transcription factors respond to herbivore attack and activate terpene synthase gene expression [28].

Epigenetic Regulation

Recent evidence suggests that epigenetic modifications, including histone modifications and chromatin remodeling, contribute to the regulation of (E)-beta-ocimene synthase expression under biotic stress. Studies in tea plants have identified MYB83, MYB58, and other transcription factors that may regulate rate-limiting enzyme genes in terpenoid metabolic pathways through chromatin accessibility changes [28]. DNA methylation patterns may also influence the responsiveness of terpene synthase genes to stress signals [28].

Species-Specific Regulatory Mechanisms

While the general principles of biotic stress regulation are conserved across plant species, specific regulatory mechanisms show considerable variation. Different plant families may employ distinct transcription factor combinations, utilize different cis-regulatory elements, or show varying sensitivity to different stress signals [28] [29]. These species-specific adaptations reflect the diverse ecological niches and evolutionary pressures experienced by different plant lineages.

Promoter elements controlling (E)-beta-ocimene synthase expression

The promoter regions of (E)-beta-ocimene synthase genes contain diverse cis-regulatory elements that control their expression in response to developmental, environmental, and stress signals. These regulatory elements serve as binding sites for specific transcription factors and determine the spatial, temporal, and stress-responsive patterns of gene expression [31] [28] [32] [33] [30].

Core Promoter Elements

The fundamental architecture of (E)-beta-ocimene synthase promoters includes essential elements for basal transcription. The TATA box, typically located 25-30 base pairs upstream of the transcription start site, serves as the binding site for the TFIID complex and is crucial for accurate transcription initiation [31] [28]. CAAT boxes, positioned further upstream, function as enhancer elements that increase transcriptional activity and are recognized by CCAAT-binding factors [31] [28].

MYB-Responsive Elements

MYBCORE motifs represent critical regulatory elements in (E)-beta-ocimene synthase promoters, particularly in genes involved in floral scent production and stress responses. The consensus sequence CAACCG serves as a binding site for MYB transcription factors, including MYB21 and MYB75, which can directly activate terpene synthase gene expression [28]. These elements are particularly important for developmental regulation and coordinate the expression of multiple genes involved in secondary metabolism [28].

Jasmonic Acid-Responsive Elements

The regulation of (E)-beta-ocimene synthases by jasmonic acid involves specific cis-regulatory elements that respond to this important stress hormone. G-box elements, with the consensus sequence CACGTG, serve as binding sites for bZIP transcription factors and are crucial for jasmonic acid-mediated gene activation [28] [32]. E-box elements (CACATG) provide binding sites for bHLH transcription factors, including MYC2, which plays a central role in jasmonic acid signaling [28] [30].

Light-Responsive Elements

Light regulation of (E)-beta-ocimene synthase expression involves multiple types of light-responsive elements that enable plants to coordinate volatile production with environmental conditions. The promoter of AtTPS03 contains elements that respond to the bZIP transcription factor HY5, which integrates light signals with terpene synthase expression [33]. Light-responsive elements are overrepresented in promoters of isoprene-responsive genes, suggesting broader roles in terpenoid regulation [32].

Stress-Responsive Elements

Abscisic acid-responsive elements (ABREs) with the consensus sequence ACGTG provide binding sites for ABA-responsive transcription factors and contribute to the regulation of (E)-beta-ocimene synthases under osmotic and drought stress conditions [28] [32]. DRE/CRT elements (CCGAC) serve as binding sites for DREB/CBF transcription factors and are involved in responses to cold and drought stress [28] [32]. W-box elements (TTGAC) provide binding sites for WRKY transcription factors and are particularly important for pathogen-responsive gene expression [28] [32].

Circadian Regulatory Elements

The circadian regulation of (E)-beta-ocimene synthase expression involves specific promoter elements that confer rhythmic expression patterns. Evening elements and morning elements have been identified in promoters of circadian-regulated terpene synthases, enabling the coordination of volatile production with daily activity cycles of herbivores and pollinators [33]. The beta-pinene synthase QH6 gene shows circadian regulation that depends on specific promoter elements [33].

Tissue-Specific Regulatory Elements

Tissue-specific expression patterns of (E)-beta-ocimene synthases are controlled by specialized regulatory elements that restrict gene expression to particular organs or cell types. Petal-specific expression elements have been identified in floral terpene synthase promoters, enabling the selective production of scent compounds in flowers [4] [5]. Root-specific elements contribute to the specialized expression of terpene synthases in belowground tissues [34].

Hormone-Responsive Elements

Beyond jasmonic acid and abscisic acid, (E)-beta-ocimene synthase promoters contain elements responsive to other plant hormones. Gibberellin-responsive elements contribute to the integration of growth and defense signals, with DELLA proteins serving as key regulators that can modulate terpene synthase expression [30]. Ethylene-responsive elements may also contribute to stress-induced expression, although their specific roles in (E)-beta-ocimene synthase regulation require further investigation [28].

Combinatorial Regulation and Element Interactions

The regulation of (E)-beta-ocimene synthase expression involves complex interactions between multiple promoter elements and their cognate transcription factors. The formation of transcriptional complexes, such as the MYB-bHLH complexes that regulate sesquiterpene synthase expression, demonstrates the importance of combinatorial control mechanisms [28] [30]. These interactions enable fine-tuning of gene expression in response to multiple simultaneous signals [28].

Evolutionary Conservation and Divergence

Comparative analysis of (E)-beta-ocimene synthase promoters across different plant species reveals both conserved and divergent regulatory elements. Core elements involved in basic transcriptional machinery and major stress responses show high conservation, while elements involved in species-specific or tissue-specific regulation show greater divergence [28]. This pattern reflects the balance between maintaining essential regulatory functions and adapting to specific ecological niches [28].

Chromatin Structure and Accessibility

Physical Description

Liquid
Colourless to straw-coloured mobile liquid; warm herbaceous aroma

XLogP3

4.3

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

174.00 to 175.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

0.801-0.805

Melting Point

Bp 70 100 °

UNII

38BQ4UYY06

GHS Hazard Statements

Aggregated GHS information provided by 168 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (92.26%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

13877-91-3
27400-72-2
3779-61-1

Wikipedia

Ocimene

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,3,6-Octatriene, 3,7-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types